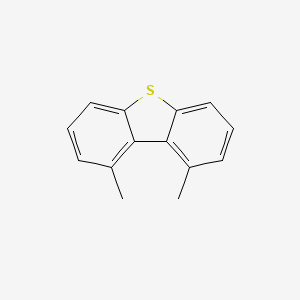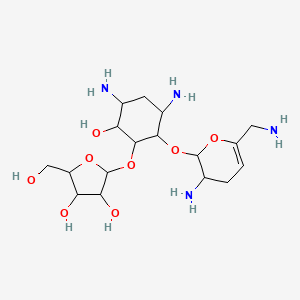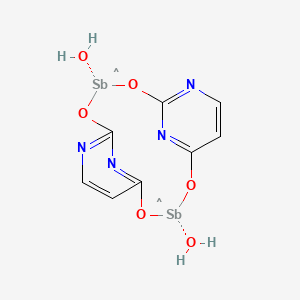![molecular formula C12H8ClN3OS B14143475 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide CAS No. 88735-90-4](/img/structure/B14143475.png)
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a dicyanoethenyl group with a methylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable amine to form the benzamide core. This intermediate is then subjected to a Knoevenagel condensation with malononitrile and a methylsulfanyl-containing aldehyde under basic conditions to introduce the dicyanoethenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanoethenyl group can act as an electron-withdrawing moiety, influencing the compound’s reactivity and binding affinity. The chloro and methylsulfanyl groups can modulate the compound’s lipophilicity and ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,2-dicyano-1-trifluoromethyl-vinyl)-N’-phenyl-benzamidine
- 2-Chloro-N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)benzamide
- 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
Uniqueness
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide is unique due to the presence of both the dicyanoethenyl and methylsulfanyl groups, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
88735-90-4 |
|---|---|
Formule moléculaire |
C12H8ClN3OS |
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
2-chloro-N-(2,2-dicyano-1-methylsulfanylethenyl)benzamide |
InChI |
InChI=1S/C12H8ClN3OS/c1-18-12(8(6-14)7-15)16-11(17)9-4-2-3-5-10(9)13/h2-5H,1H3,(H,16,17) |
Clé InChI |
BAQZNTJVSLYOPF-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C(C#N)C#N)NC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)




acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)

![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
